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molecular formula C15H32N2O B8511102 1-Dodecyl-3-ethylurea CAS No. 55398-22-6

1-Dodecyl-3-ethylurea

Cat. No. B8511102
M. Wt: 256.43 g/mol
InChI Key: OUMKOIGJINTAHH-UHFFFAOYSA-N
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Patent
US04581325

Procedure details

Dodecylamine (370 g) was placed in 80/100° fraction petroleum ether (1.5 litre) and stirred in a flask fitted with a dipping thermometer, tap funnel and reflux condenser. A mixture of ethyl isocyanate (142 g) and petroleum ether (150 ml) was run in slowly whilst external cooling was applied to the flask. The temperature was allowed to reach but not exceed 50° C. The mixture was stirred for 1 hour after the addition was complete, maintaining the temperature at about 50° C. The reaction was then allowed to cool and the copious white precipitate (which had begun to separate as soon as the isocyanate addition commenced) was filtered off, pressed well and washed with about 300 ml petroleum ether. The white mass was dried in vacuum at 50° C. to give a quantitative yield (512 g) with a melting point of 84° to 87° C. The product was not subjected to any further purification before use.
Quantity
370 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:14]([N:16]=[C:17]=[O:18])[CH3:15]>>[CH2:1]([NH:13][C:17]([NH:16][CH2:14][CH3:15])=[O:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
370 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Step Two
Name
Quantity
142 g
Type
reactant
Smiles
C(C)N=C=O
Name
petroleum ether
Quantity
150 mL
Type
solvent
Smiles
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred in a flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a dipping thermometer, tap funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
whilst external cooling
CUSTOM
Type
CUSTOM
Details
exceed 50° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to separate as
ADDITION
Type
ADDITION
Details
soon as the isocyanate addition
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with about 300 ml petroleum ether
CUSTOM
Type
CUSTOM
Details
The white mass was dried in vacuum at 50° C.
CUSTOM
Type
CUSTOM
Details
to give a quantitative yield (512 g) with a melting point of 84° to 87° C
CUSTOM
Type
CUSTOM
Details
The product was not subjected to any further purification before use

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)NC(=O)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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